molecular formula C18H17NO4 B5693175 ethyl (5-hydroxy-2-methyl-3-phenyl-1-benzofuran-4-yl)carbamate

ethyl (5-hydroxy-2-methyl-3-phenyl-1-benzofuran-4-yl)carbamate

Cat. No. B5693175
M. Wt: 311.3 g/mol
InChI Key: UYFCDLRHIUOKBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (5-hydroxy-2-methyl-3-phenyl-1-benzofuran-4-yl)carbamate, also known as Ro 5-4864, is a synthetic compound that belongs to the class of benzodiazepine receptor ligands. It has been extensively studied for its potential therapeutic applications in the field of neuroscience.

Mechanism of Action

Ethyl (5-hydroxy-2-methyl-3-phenyl-1-benzofuran-4-yl)carbamate 5-4864 acts as a selective agonist for the peripheral benzodiazepine receptor (PBR), which is located in the outer mitochondrial membrane of cells. Activation of PBR by ethyl (5-hydroxy-2-methyl-3-phenyl-1-benzofuran-4-yl)carbamate 5-4864 leads to the modulation of various cellular processes, including calcium homeostasis, oxidative stress, and apoptosis.
Biochemical and Physiological Effects
ethyl (5-hydroxy-2-methyl-3-phenyl-1-benzofuran-4-yl)carbamate 5-4864 has been shown to have a number of biochemical and physiological effects. It has been found to reduce oxidative stress and inflammation, as well as enhance mitochondrial function. It also exhibits neuroprotective effects and has been shown to enhance memory consolidation.

Advantages and Limitations for Lab Experiments

Ethyl (5-hydroxy-2-methyl-3-phenyl-1-benzofuran-4-yl)carbamate 5-4864 has several advantages for lab experiments. It is a well-characterized compound that has been extensively studied, and its mechanism of action is well understood. It is also readily available and relatively inexpensive. However, ethyl (5-hydroxy-2-methyl-3-phenyl-1-benzofuran-4-yl)carbamate 5-4864 has some limitations for lab experiments. It has a short half-life, which can make dosing challenging. It also has poor water solubility, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of ethyl (5-hydroxy-2-methyl-3-phenyl-1-benzofuran-4-yl)carbamate 5-4864. One potential area of research is the development of novel PBR ligands that have improved pharmacokinetic properties. Another area of research is the investigation of the potential therapeutic applications of ethyl (5-hydroxy-2-methyl-3-phenyl-1-benzofuran-4-yl)carbamate 5-4864 in the treatment of various neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, the role of PBR in various cellular processes is still not fully understood, and further research is needed to elucidate its functions.

Synthesis Methods

Ethyl (5-hydroxy-2-methyl-3-phenyl-1-benzofuran-4-yl)carbamate 5-4864 can be synthesized by reacting 4-hydroxybenzophenone with ethyl carbamate in the presence of a base such as potassium carbonate. The resulting product is then subjected to a Friedel-Crafts acylation reaction with acetyl chloride to yield ethyl (5-hydroxy-2-methyl-3-phenyl-1-benzofuran-4-yl)carbamate 5-4864.

Scientific Research Applications

Ethyl (5-hydroxy-2-methyl-3-phenyl-1-benzofuran-4-yl)carbamate 5-4864 has been extensively studied for its potential therapeutic applications in the field of neuroscience. It has been found to have anxiolytic, anticonvulsant, and sedative properties. It also exhibits neuroprotective effects and has been shown to enhance memory consolidation.

properties

IUPAC Name

ethyl N-(5-hydroxy-2-methyl-3-phenyl-1-benzofuran-4-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO4/c1-3-22-18(21)19-17-13(20)9-10-14-16(17)15(11(2)23-14)12-7-5-4-6-8-12/h4-10,20H,3H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYFCDLRHIUOKBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=C(C=CC2=C1C(=C(O2)C)C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl N-(5-hydroxy-2-methyl-3-phenyl-1-benzofuran-4-yl)carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.